({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid
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Overview
Description
({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid is a synthetic organic compound that features a fluorophenyl group attached to a furan ring, which is further connected to an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the fluorophenyl group and the furan ring . This reaction requires a palladium catalyst and a boron reagent under mild conditions.
Another method involves the condensation reaction, where the furan ring is formed through the reaction of a suitable aldehyde with a fluorophenyl-substituted compound . This process often requires acidic or basic conditions to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan and phenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The fluorophenyl and furan moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan and fluorophenyl structure but differs in its functional groups.
5-(Hydroxymethyl)-2-furaldehyde: Another furan derivative with different substituents, used in various chemical applications.
Uniqueness
({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid is unique due to its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H12FNO3/c14-11-4-2-1-3-10(11)12-6-5-9(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17) |
InChI Key |
FHCMXOKZHFIXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCC(=O)O)F |
Origin of Product |
United States |
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